(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(furan-2-yl)methanone

Description

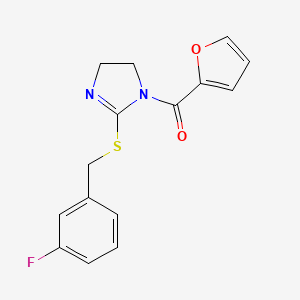

The compound (2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(furan-2-yl)methanone is a heterocyclic small molecule featuring a 4,5-dihydroimidazole core substituted with a 3-fluorobenzylthio group and a furan-2-yl methanone moiety.

Properties

IUPAC Name |

[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(furan-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN2O2S/c16-12-4-1-3-11(9-12)10-21-15-17-6-7-18(15)14(19)13-5-2-8-20-13/h1-5,8-9H,6-7,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOPRJCGEUORFAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC(=CC=C2)F)C(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(furan-2-yl)methanone typically involves multiple steps:

Formation of the Fluorobenzyl Thioether: The initial step involves the reaction of 3-fluorobenzyl chloride with sodium thiolate to form the 3-fluorobenzyl thioether.

Synthesis of the Dihydroimidazole: The next step involves the cyclization of an appropriate diamine with a carbonyl compound to form the dihydroimidazole ring.

Coupling with Furanone: Finally, the furanone moiety is introduced through a coupling reaction, often facilitated by a catalyst such as palladium in a Suzuki-Miyaura coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(furan-2-yl)methanone can undergo various types of chemical reactions:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the furanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Research indicates that this compound exhibits various biological activities:

- Anticancer Properties : The compound has shown promise in inhibiting the growth of several cancer cell lines, including MCF-7 (breast cancer) and HEPG2 (liver cancer). Mechanisms of action include apoptosis induction and cell cycle arrest.

- Antimicrobial Effects : The thioether group enhances its antimicrobial properties. It has been evaluated against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating inhibition of bacterial cell wall synthesis.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds similar to (2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(furan-2-yl)methanone. For example:

| Cell Line | IC50 Value | Mechanism of Action |

|---|---|---|

| MCF-7 | < Doxorubicin | Apoptosis induction |

| HEPG2 | < Doxorubicin | Cell cycle arrest |

A study indicated that derivatives exhibited significant anticancer activity with IC50 values lower than standard chemotherapeutics like doxorubicin.

Antimicrobial Activity

The compound's thioether group is known to enhance antimicrobial properties. Research findings include:

| Target Bacteria | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 6.9 µM | Inhibition of bacterial cell wall synthesis |

| Escherichia coli | 6.9 µM | Inhibition of bacterial cell wall synthesis |

Studies have shown that this compound effectively combats multidrug-resistant strains of bacteria.

Case Studies

Several case studies support the applications of this compound:

- Anticancer Study : A report indicated significant anticancer activity against MCF-7 cell lines with an IC50 value lower than doxorubicin, suggesting potential as a therapeutic agent in cancer treatment.

- Antimicrobial Study : Research highlighted the effectiveness of thioether derivatives in combating multidrug-resistant strains, demonstrating an MIC value that indicates strong antibacterial activity.

Mechanism of Action

The mechanism of action of (2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(furan-2-yl)methanone would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting its activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Key Observations :

- Steric Differences : Compounds with tris(4-methoxyphenyl) substituents (e.g., ) exhibit higher molecular weights and steric bulk, likely reducing solubility but improving target binding in hydrophobic pockets.

- Biological Implications : The furan-2-yl moiety in the target compound may engage in π-π stacking interactions, similar to 2-(furan-2-yl)-4,5-diphenylimidazole , which has been explored for anti-inflammatory applications.

Table 2: Physicochemical Properties of Related Compounds

Critical Analysis :

- The target compound’s furan and fluorobenzyl groups may balance hydrophobicity and hydrogen-bonding capacity, a feature exploited in ranitidine derivatives (e.g., furan-containing ranitidine diamine hemifumarate ).

- Lower yields in some analogs (e.g., 25–40% in ) highlight synthetic challenges in introducing complex substituents, suggesting the target compound may require optimized conditions for scalable production.

Biological Activity

The compound (2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(furan-2-yl)methanone is an organic molecule that has garnered attention for its potential biological activities. This article will delve into its synthesis, biological mechanisms, and activity against various biological targets, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

The molecular structure of this compound includes a furan ring, an imidazole moiety, and a fluorobenzylthio group. The compound can be synthesized through a multi-step process involving the formation of the imidazole ring and subsequent functionalization with the furan and fluorobenzyl groups.

Synthetic Route Overview:

- Formation of Imidazole Ring : This can be achieved via condensation reactions involving appropriate aldehydes or ketones.

- Attachment of Furan : The furan ring can be introduced through electrophilic substitution or nucleophilic addition reactions.

- Incorporation of Fluorobenzylthio Group : This step typically involves nucleophilic substitution reactions where thiol groups react with halides.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, while the furan and fluorobenzyl groups may participate in various non-covalent interactions (e.g., hydrogen bonding, π-stacking).

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Preliminary studies have shown that derivatives of imidazole compounds often possess significant cytotoxic effects against cancer cell lines. For instance, compounds with similar structures have been reported to have IC50 values in the low micromolar range against various cancer types .

- Antimicrobial Properties : Some studies suggest that thioether-containing compounds exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the fluorine atom may enhance lipophilicity, contributing to improved membrane permeability .

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting cellular signaling processes related to growth and proliferation .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antitumor | A431 (human carcinoma) | 1.98 ± 1.22 | |

| Antimicrobial | E. coli | 15.0 | |

| Enzyme Inhibition | Various metabolic enzymes | Not specified |

Case Study 1: Antitumor Efficacy

In a study examining the cytotoxic effects of imidazole derivatives on human cancer cell lines, it was found that compounds structurally related to this compound exhibited significant growth inhibition in A431 cells with an IC50 value indicating potent activity compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of thioether-containing compounds showed promising results against both Gram-positive and Gram-negative bacteria. The study highlighted that modifications in the fluorinated side chain enhanced antibacterial efficacy, suggesting a structure-activity relationship that could be explored further for drug development .

Q & A

Q. Q: What are the standard synthetic routes for preparing (2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(furan-2-yl)methanone, and how can reaction conditions be optimized?

A: The compound’s core structure—a 4,5-dihydroimidazole ring with thioether and methanone substituents—suggests a multi-step synthesis. Key steps include:

- Thioether formation: Reacting 3-fluorobenzyl chloride with a mercaptoimidazole intermediate under basic conditions (e.g., NaH in THF) to install the benzylthio group .

- Methanone coupling: Introducing the furan-2-yl methanone via Friedel-Crafts acylation or nucleophilic substitution, depending on the reactivity of the imidazole nitrogen. highlights similar strategies for imidazole derivatives with aryl substituents .

- Purification: Flash chromatography (hexane:ethyl acetate gradients) or recrystallization (water/methanol) is recommended to isolate the product .

Optimization tips:

- Monitor reaction progress via TLC or LC-MS to avoid over-alkylation.

- Use anhydrous conditions for acylation steps to minimize side reactions.

Structural Characterization

Q. Q: How can X-ray crystallography validate the structure of this compound, and what challenges arise during refinement?

A: Single-crystal X-ray diffraction is critical for confirming stereochemistry and bond connectivity. Key steps include:

- Crystallization: Use solvent vapor diffusion (e.g., dichloromethane/hexane) to grow suitable crystals.

- Data collection: Employ a synchrotron source for high-resolution data, especially given the compound’s potential flexibility (e.g., rotatable thioether bond) .

- Refinement: Use SHELXL for small-molecule refinement. Challenges include modeling disorder in the fluorobenzyl or furan groups. Flack parameter analysis (η or x) can resolve enantiopolarity issues in non-centrosymmetric crystals .

Advanced Analytical Profiling

Q. Q: Which analytical techniques are most effective for assessing purity and stability, particularly for detecting hydrolytic degradation products?

A:

- HPLC-MS: Reverse-phase C18 columns (ACN/water + 0.1% formic acid) can separate degradation products. Monitor for hydrolysis of the thioether (yielding 3-fluorobenzyl alcohol) or methanone oxidation .

- NMR stability studies: Track changes in the imidazole proton environment (δ 7.5–8.5 ppm) under accelerated conditions (e.g., 40°C, 75% humidity) .

- Thermogravimetric analysis (TGA): Assess thermal stability, particularly for the labile furan moiety .

Biological Activity and SAR

Q. Q: How can structure-activity relationship (SAR) studies elucidate the biological relevance of the fluorobenzyl and furan groups?

A:

- Fluorine substitution: The 3-fluorobenzyl group may enhance lipophilicity and target binding (e.g., via halogen bonding). Compare activity against non-fluorinated analogs .

- Furan moiety: The furan-2-yl methanone could act as a hydrogen-bond acceptor. Replace it with thiophene or pyrrole to test electronic effects .

- Biological assays: Screen for tubulin polymerization inhibition (as in ) or kinase activity, given imidazole’s role in ATP-binding pockets .

Computational Modeling

Q. Q: What computational strategies predict binding modes of this compound with potential protein targets?

A:

- Docking: Use AutoDock Vina or Glide to model interactions with tubulin’s colchicine site (PDB: 5LYJ). Focus on the fluorobenzyl group’s proximity to hydrophobic residues (e.g., β-tubulin Val238) .

- MD simulations: Simulate 100-ns trajectories to assess stability of the thioether linkage in aqueous environments .

- DFT calculations: Optimize geometry at the B3LYP/6-31G* level to predict electrostatic potential surfaces, guiding SAR for charge-based interactions .

Advanced Crystallography Challenges

Q. Q: How do twinning or pseudosymmetry affect structure determination, and how can these be resolved?

A:

- Twinning: Use SHELXD for initial structure solution if data shows >5% twinning. Apply HKLF5 format in SHELXL for refinement .

- Pseudosymmetry: Check for false centrosymmetry using the x parameter (superior to η for near-centrosymmetric structures) .

- Validation: Cross-verify with PLATON’s ADDSYM to detect missed symmetry elements .

Impurity Profiling

Q. Q: What are likely synthetic impurities, and how can they be quantified?

A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.